molecular formula C16H17N3 B13445165 (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B13445165
M. Wt: 251.33 g/mol
InChI Key: SUVXIQIFHANZHY-GFCCVEGCSA-N
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Description

®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound belonging to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole core or the methyl group.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or reduce any nitro groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under appropriate conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions may introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties.

Medicine

    Drug Development: The compound can be a lead molecule for developing new drugs targeting specific diseases.

    Therapeutic Agents: It may have potential as an anti-inflammatory, anticancer, or antiviral agent.

Industry

    Agriculture: The compound may be used in the development of agrochemicals.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of ®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine: The enantiomer of the compound.

    1-Phenyl-1H-benzo[D]imidazole: A simpler benzimidazole derivative.

    2-Methyl-1H-benzo[D]imidazole: Another benzimidazole derivative with a different substitution pattern.

Uniqueness

®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific chiral configuration and substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

(1R)-1-(6-methyl-1-phenylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C16H17N3/c1-11-8-9-14-15(10-11)19(16(18-14)12(2)17)13-6-4-3-5-7-13/h3-10,12H,17H2,1-2H3/t12-/m1/s1

InChI Key

SUVXIQIFHANZHY-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)[C@@H](C)N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C(C)N

Origin of Product

United States

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